![molecular formula C16H14Br2N2O4 B3216910 Unii-T9fhu4B4KV CAS No. 117330-41-3](/img/structure/B3216910.png)
Unii-T9fhu4B4KV
Description
The substance identified by UNII “T9fhu4B4KV” is known as DIMETHYL 6,6’-BIS(BROMOMETHYL)-(2,2’-BIPYRIDINE)-4,4’-DICARBOXYLATE . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information, generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .
Synthesis Analysis
While specific synthesis analysis for this compound was not found in the search results, it’s important to note that retrosynthesis prediction with deep-learning frameworks based on molecular assembly tasks is a common approach in the field .Molecular Structure Analysis
The UNII is linked to a substance’s molecular structure . The GSRS uses molecular structure, protein and nucleic sequences, and descriptive information to generate the UNII . The preferred means for defining a chemical substance is by its two-dimensional molecular structure .Physical And Chemical Properties Analysis
Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for this compound were not found in the search results.properties
IUPAC Name |
methyl 2-(bromomethyl)-6-[6-(bromomethyl)-4-methoxycarbonylpyridin-2-yl]pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2O4/c1-23-15(21)9-3-11(7-17)19-13(5-9)14-6-10(16(22)24-2)4-12(8-18)20-14/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLYLPQCAODFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CBr)C(=O)OC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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